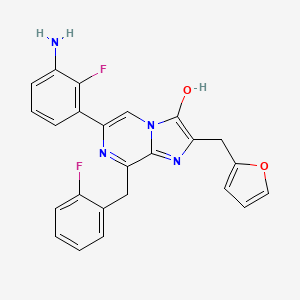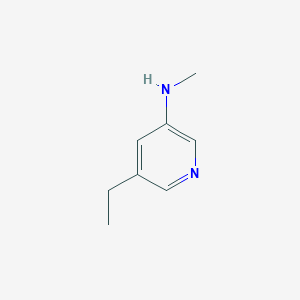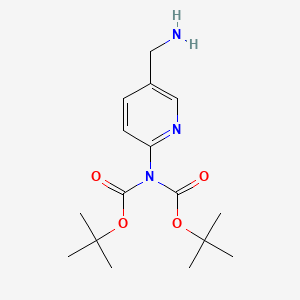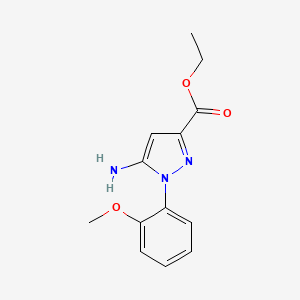
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is an organic compound characterized by the presence of a benzyl group, a chloro group, and a hydroxypropyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroacetyl chloride, and 3-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Sodium alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Major Products
Substitution: Formation of N-benzyl-2-substituted-N-(3-hydroxypropyl)acetamides.
Oxidation: Formation of N-benzyl-2-chloro-N-(3-oxopropyl)acetamide or N-benzyl-2-chloro-N-(3-carboxypropyl)acetamide.
Reduction: Formation of N-benzyl-2-chloro-N-(3-hydroxypropyl)ethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chloroacetamides on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-2-chloroacetamide: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide: Similar structure but with a shorter hydroxyalkyl chain.
N-benzyl-2-chloro-N-(4-hydroxybutyl)acetamide: Similar structure but with a longer hydroxyalkyl chain.
Uniqueness
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications.
Eigenschaften
IUPAC Name |
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-12(16)14(7-4-8-15)10-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOIOZCBZXYDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCO)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)


![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)

![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)




